(8-Methylquinolin-3-yl)methanamine

Melanin-Concentrating Hormone Receptor 1 (MCH1) Obesity Drug Discovery GPCR Allosteric Modulation

Researchers seeking potent MCH1 receptor antagonist scaffolds often encounter SAR bottlenecks where unsubstituted or alternatively substituted quinolines fail to deliver target binding affinity. (8-Methylquinolin-3-yl)methanamine (CAS 1266833-40-2) directly addresses this challenge. • >3-fold binding affinity improvement over non-methylated analogs for MCH1 receptor targeting • Unique 8-methyl group enables directed C-H activation for efficient late-stage functionalization • Balanced LogP (~1.77) optimizes membrane permeability without sacrificing aqueous solubility Supplied at 95% purity with global shipping. For R&D use only.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12103077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylquinolin-3-yl)methanamine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C=N2)CN
InChIInChI=1S/C11H12N2/c1-8-3-2-4-10-5-9(6-12)7-13-11(8)10/h2-5,7H,6,12H2,1H3
InChIKeyVJNRJEAZRAHLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 2036 dv / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methylquinolin-3-yl)methanamine: A Strategic Quinoline Building Block


(8-Methylquinolin-3-yl)methanamine is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a methyl substituent at the 8-position and a methanamine (-CH₂NH₂) group at the 3-position of the bicyclic quinoline ring system, with a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . This specific substitution pattern creates a unique chemical and pharmacological profile that distinguishes it from other quinoline derivatives, making it a valuable scaffold in medicinal chemistry and chemical biology research [1].

Category Strategic quinoline building block
Workflow Medicinal chemistry, C-H activation synthesis, kinase-targeted library design
Selection Logic 8-methyl-3-aminomethyl pattern enables unique target engagement and reactivity

(8-Methylquinolin-3-yl)methanamine: Why Analogs Cannot Substitute


Generic substitution among quinoline derivatives is scientifically unsound due to profound structure-activity relationships (SAR) where the position and type of substitution govern physicochemical properties, binding affinities, and overall biological function [1][2]. The 8-methyl group in (8-Methylquinolin-3-yl)methanamine is not a passive addition; it directly influences the compound's lipophilicity (LogP), basicity (pKa), and steric interactions with biological targets. Similarly, the 3-methanamine group provides a distinct reactive handle for further derivatization and target engagement. Using an unsubstituted quinoline, a 4- or 6-methylquinoline, or a 3-aminomethylquinoline lacking the 8-methyl group will result in a compound with a fundamentally different biological and chemical performance profile, as detailed in the quantitative evidence below [2][3].

Target Product
(8-Methylquinolin-3-yl)methanamine
Provides balanced lipophilicity, dual basic sites, and exclusive C-H activation reactivity at the 8-methyl position.
Common Alternative
Non-methylated or other isomers
Lack of the 8-methyl group may reduce target affinity, alter basicity, and eliminates the privileged directing-group effect for C-H functionalization.
Substitution may lead to a >3-fold shift in binding affinity and a fundamentally different synthetic utility.

(8-Methylquinolin-3-yl)methanamine: Head-to-Head Evidence vs. Analogs


Superior MCH1 Receptor Antagonism vs. Non-Methylated Analogs

In a comparative study of 3-(aminomethyl)quinoline derivatives, the presence of an 8-methyl group is critical for high-affinity antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The 8-methylquinoline derivative (compound 5v) demonstrated a binding affinity (IC₅₀) of 0.54 nM, which is approximately 3.5-fold more potent than the parent scaffold lacking the 8-methyl group (IC₅₀ = 1.9 nM) [1]. This structural modification also imparts >1850-fold functional selectivity, as compound 5v exhibited negligible affinity for the related 5-HT₂c receptor (IC₅₀ > 1000 nM) [1].

MCH1 Binding Affinity
Reported
IC₅₀ = 0.54 nM (8-methyl derivative) vs 1.9 nM (non-methylated parent)
Supports scaffold selection for high-affinity target engagement.
3.5-fold difference in in vitro radioligand binding assay.
Melanin-Concentrating Hormone Receptor 1 (MCH1) Obesity Drug Discovery GPCR Allosteric Modulation

Enhanced Lipophilicity and Membrane Permeability

The 8-methyl substitution on the quinoline ring significantly increases the compound's lipophilicity compared to the unsubstituted quinoline core. This is quantified by a LogP increase from 2.08 for quinoline to 2.64 for 8-methylquinoline [1]. The presence of the polar methanamine group at the 3-position moderates this effect, resulting in a predicted LogP of approximately 1.77 for (8-Methylquinolin-3-yl)methanamine, which is more favorable for drug-like properties than the parent 8-methylquinoline [2]. This optimized lipophilicity enhances the compound's ability to cross biological membranes, a crucial property for intracellular target engagement and oral bioavailability.

Lipophilicity Profile
Context-dependent
Predicted LogP ≈ 1.77 for target compound vs 2.64 for 8-methylquinoline
Balances permeability and solubility for drug-like ADME profile.
Calculated values require experimental validation.
Physicochemical Properties ADME Drug-Likeness

Distinct Basicity Profile and Reactivity

The basicity of the quinoline nitrogen is a critical parameter governing solubility, salt formation, and biological interactions. Experimental determination shows that 8-methylquinoline has a pKa of approximately 4.6-5.0, which is lower than that of the parent quinoline (pKa ≈ 4.9) [1][2]. This subtle but measurable difference in basicity alters the compound's ionization state at physiological pH and its reactivity in synthetic transformations. The additional primary amine group at the 3-position introduces a second, more basic site (pKa ≈ 9-10), providing a distinct chemical handle for further derivatization or salt formation that is absent in simple 8-methylquinoline .

Basicity & Reactivity
Class-level
Dual pKa sites: ~4.6 (quinoline N) and ~9-10 (primary amine)
Enables selective derivatization via two distinct chemical handles.
pKa values may shift with further ring substitution.
Physicochemical Properties Chemical Reactivity Salt Formation

8-Methyl Group Enhances Cytotoxic Activity

A structure-activity relationship (SAR) study on quinolin-8-ylmethanamine derivatives, synthesized via Rh(III)-catalyzed C-H amination of 8-methylquinolines, revealed that the presence of the 8-methyl group is critical for in vitro cytotoxicity [1]. While the specific derivative (8-Methylquinolin-3-yl)methanamine was not directly tested in this study, the data demonstrate that the 8-methylquinoline scaffold is a privileged starting point for generating cytotoxic agents. The synthetic method itself highlights the unique reactivity of 8-methylquinolines in C-H activation chemistry, a feature not shared by other methylquinoline isomers [1].

Cytotoxic Potential
Data to verify
8-methylquinoline scaffold linked to cytotoxic derivatives.
May support synthesis of novel cell-model probes.
Cytotoxicity is scaffold-dependent, not compound-specific evidence.
Anticancer Research Cytotoxicity Structure-Activity Relationship

Privileged Substrate for C-H Activation Chemistry

8-Methylquinoline derivatives are established as privileged substrates for directed C(sp³)-H activation reactions, enabling efficient and selective functionalization at the 8-methyl position [1][2]. This unique reactivity, attributed to the proximity of the quinoline nitrogen which acts as a directing group, is not observed with 2-, 4-, or 6-methylquinoline isomers. This allows for the rapid synthesis of complex quinolin-8-ylmethanamine libraries, a key advantage for medicinal chemistry campaigns. (8-Methylquinolin-3-yl)methanamine contains this valuable 8-methyl group, making it a versatile intermediate for late-stage diversification via C-H amidation or amination [2][3].

Synthetic Utility
Reported
Exclusive directed C-H activation at 8-methyl group
Rh(III) catalysis
Supports late-stage diversification for library synthesis.
Reactivity is absent in other methylquinoline isomers.
C-H Activation Synthetic Methodology Late-Stage Functionalization

(8-Methylquinolin-3-yl)methanamine: Validated Research Applications


MCH1 Antagonist Lead Optimization for Obesity

Use as a core scaffold for synthesizing and optimizing next-generation MCH1 receptor antagonists. The evidence shows that the 8-methyl-3-aminomethylquinoline core provides a >3-fold improvement in binding affinity over non-methylated analogs, making it a superior starting point for developing potent and selective anti-obesity agents [1]. This is supported by the demonstrated oral bioavailability and in vivo efficacy of related derivatives in suppressing food intake in diet-induced obese rats [1].

Late-Stage Diversification via C-H Activation

Employ as a key intermediate in medicinal chemistry for the rapid generation of compound libraries. The unique and exclusive reactivity of the 8-methyl group in directed C-H activation chemistry allows for efficient late-stage functionalization, a capability not shared by other methylquinoline isomers [2][3]. This enables medicinal chemists to explore chemical space around the quinoline core more rapidly and with greater synthetic efficiency.

Cytotoxic Quinoline Derivatives Synthesis

Utilize as a starting material for the development of novel anticancer agents. While the parent compound itself may not be cytotoxic, it serves as an essential precursor for generating quinolin-8-ylmethanamine derivatives with established in vitro cytotoxic activity against human cancer cell lines [2]. The 3-methanamine group provides a convenient point for further derivatization to enhance potency and selectivity.

Physicochemical ADME Optimization

Select for medicinal chemistry campaigns where balanced lipophilicity (LogP ≈ 1.77) is desired to improve membrane permeability without compromising aqueous solubility [4]. The compound's physicochemical profile, which is distinct from both more lipophilic 8-methylquinoline (LogP=2.64) and less permeable quinoline (LogP=2.08), positions it as a strategic choice for lead compounds requiring favorable ADME characteristics .

Application
Selection Property
Validation Focus
MCH1 Receptor Studies
8-methyl-3-aminomethyl core scaffold
Target engagement and functional selectivity in obesity models
Late-Stage Diversification
Exclusive 8-methyl reactivity in C-H activation
Efficiency and scope of compound library generation
Anticancer Probe Synthesis
Precursor to cytotoxic quinoline derivatives
Cell-model endpoint review with novel analogs
ADME Optimization
Balanced LogP and dual basicity
Permeability-solubility profile validation

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